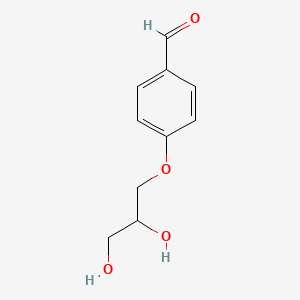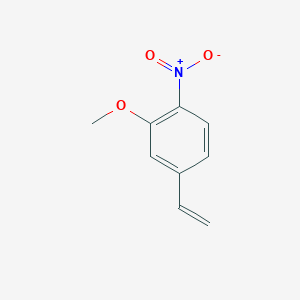
Rhodium(II) trifluoroacetate dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier Rhodium(II) trifluoroacetate dimer is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium(II) trifluoroacetate dimer involves specific reaction conditions and reagents. The preparation methods typically include:
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Rhodium(II) trifluoroacetate dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group in the compound with another, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Rhodium(II) trifluoroacetate dimer has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is utilized to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.
Industry: this compound is employed in industrial processes, such as the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of Rhodium(II) trifluoroacetate dimer involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A cephalosporin used in antibacterial treatments.
CID 5479530: A cephalosporin with noted antibacterial activity.
Uniqueness
Rhodium(II) trifluoroacetate dimer is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its distinct reactivity and applications in various fields make it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C8H4F12O8Rh2 |
|---|---|
Peso molecular |
661.90 g/mol |
Nombre IUPAC |
rhodium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);; |
Clave InChI |
SZQVMUPTZFMHQT-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Thiazolo[4,5-c]pyridin-2-amine, N-methyl-](/img/structure/B8768089.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-5-ethoxy-, ethyl ester](/img/structure/B8768092.png)
![3-{[(2-bromophenyl)methyl]amino}propan-1-ol](/img/structure/B8768107.png)
![1H-Imidazo[4,5-b]pyridin-1-ol](/img/structure/B8768108.png)






